4-Methoxy-3-(pyridin-2-yl)benzoic acid
Overview
Description
4-Methoxy-3-(pyridin-2-yl)benzoic acid is a chemical compound with a molecular weight of 229.24 . Its IUPAC name is 4-methoxy-3-(2-pyridinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H11NO3/c1-17-12-6-5-9 (13 (15)16)8-10 (12)11-4-2-3-7-14-11/h2-8H,1H3, (H,15,16) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.24 . The compound is typically stored at room temperature .Scientific Research Applications
Crystallographic Analysis
- The compound 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, a close derivative, forms single crystals under hydrothermal conditions, exhibiting planar structures useful in crystallography and materials science (Lin & Zhang, 2012).
Biochemical Interactions
- 4-Methoxy-3-(pyridin-2-yl)benzoic acid influences the binding modes of enzymes such as cytochrome P450, showing different UV-vis spectral responses, important for understanding enzyme-substrate interactions (Podgorski et al., 2020).
Pharmacological Synthesis
- It's a key structural component in the synthesis of potent and selective inhibitors like 5-lipoxygenase-activating protein leukotriene synthesis inhibitors, contributing to improved pharmacokinetics and efficacy in drug design (Hutchinson et al., 2009).
Luminescence and Magnetism in Coordination Polymers
- Derivatives like 3-pyridin-yl-benzoic acid form coordination polymers with lanthanide ions, exhibiting luminescence and magnetic properties, relevant in materials science and photonics (Hou et al., 2013).
Chemical Synthesis and Reactions
- Utilized in synthesizing intermediates like N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide, crucial in developing new chemical entities and understanding reaction mechanisms (Li Bo-yu, 2003).
Photocatalytic Properties
- Serves as a ligand in the formation of coordination polymers with metals, exhibiting photocatalytic activities, significant in environmental applications and materials chemistry (Liu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-3-pyridin-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIAMUVXKCWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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